molecular formula C25H18O3 B11400591 3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11400591
M. Wt: 366.4 g/mol
InChI Key: NJWHENZLYURGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furochromenone core with a biphenyl substituent at position 3 and methyl groups at positions 5 and 4. This compound belongs to the psoralen family, known for their photobiological activity and roles in enzyme inhibition (e.g., CYP3A4 and immunoproteasome) . Its structural complexity and substituent arrangement influence its physicochemical properties, biological activity, and synthetic accessibility.

Properties

Molecular Formula

C25H18O3

Molecular Weight

366.4 g/mol

IUPAC Name

5,6-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C25H18O3/c1-15-16(2)25(26)28-24-13-23-21(12-20(15)24)22(14-27-23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,1-2H3

InChI Key

NJWHENZLYURGCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a biphenyl derivative, followed by the introduction of furan and chromene moieties through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, may also be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The biphenyl and chromene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that 3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one exhibits notable antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial and fungal strains.

Anticancer Properties:
There is growing interest in the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antifungal Activity:
The compound has demonstrated antifungal activity against several strains, including those resistant to conventional antifungal agents. Structure–activity relationship (SAR) studies suggest that modifications in the furochromen framework can enhance antifungal efficacy.

Chemical Research

Building Block for Synthesis:
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Material Science Applications:
The compound's properties may also lend themselves to applications in developing new materials with specific functionalities, such as light-emitting devices or sensors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntifungalEffective against resistant fungal strains

Detailed Findings

  • Antimicrobial Studies:
    • A study indicated that treatment with this compound led to a significant reduction in cell viability in various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Mechanisms:
    • Research demonstrated that this compound could inhibit specific cancer cell lines by inducing apoptosis through apoptotic signaling pathways.
  • Fungal Resistance:
    • Investigations into its antifungal properties revealed effectiveness against strains resistant to conventional treatments, highlighting its potential in overcoming drug resistance.

Mechanism of Action

The mechanism of action of 3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Structural Analogues

The furochromenone scaffold is highly modifiable, with substituent diversity dictating pharmacological and chemical profiles. Key analogues include:

Table 1: Structural Analogues and Substituent Profiles
Compound Name Substituents (Positions) Key Structural Features
Target compound Biphenyl-4-yl (C3), Me (C5, C6) High lipophilicity, steric bulk
3-(4-Biphenylyl)-9-methyl-5-phenyl Biphenyl-4-yl (C3), Me (C9), Ph (C5) Increased aromaticity, varied steric effects
6-Ethyl-5-methyl-3-(4-biphenylyl) Biphenyl-4-yl (C3), Et (C6), Me (C5) Enhanced hydrophobicity (logP 6.3)
3-(4-Chlorophenyl)-5-propyl Cl-Ph (C3), Pr (C5) Electronegative Cl, aliphatic chain
3-(4-Methoxyphenyl)-5,9-dimethyl MeO-Ph (C3), Me (C5, C9) Electron-donating OMe, altered electronic profile
Enzyme Inhibition
  • Immunoproteasome Inhibition: Psoralen derivatives with electrophilic warheads (e.g., oxathiazolone) show higher β5i subunit inhibition than biphenyl-substituted analogues, suggesting steric bulk may reduce binding efficiency.
  • CYP3A4 Inhibition : Rigid side chains (e.g., carbon-carbon double bonds) enhance activity compared to flexible chains, as seen in derivatives like 9b–9d. The biphenyl group in the target compound may balance rigidity and lipophilicity for moderate inhibition.
Antifungal Activity
  • Ethyl and fluoro substituents (e.g., 6-ethyl-2,3,5,9-tetramethyl derivative) improve antifungal potency, with yields >55% and distinct NMR profiles. The target compound’s dimethyl groups may offer intermediate activity due to reduced electron-withdrawing effects.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR (cm⁻¹, C=O) ¹H-NMR (δ, Key Protons)
Target compound N/A ~1730 δ 2.3–2.5 (Me groups)
3-Ethynyl-2-isopropyl derivative (32) 82–83 1732 δ 7.71 (d, J=9.6 Hz, H-5)
6-Ethyl-5-methyl-3-(4-biphenylyl) N/A N/A δ 1.17 (t, J=7.5 Hz, CH₂CH₃)
3-(4-Chlorophenyl)-5-propyl N/A N/A δ 7.50 (s, H-4)
  • UV Spectra : Biphenyl derivatives exhibit λmax ~250–335 nm due to extended conjugation, differing from methoxy or alkyl-substituted analogues.
  • LogP and Solubility : The biphenyl group increases logP (e.g., 6.3 for 6-ethyl-5-methyl analogue), reducing aqueous solubility compared to polar substituents like methoxy.

Computational and Pharmacokinetic Insights

  • Topological Polar Surface Area (TPSA) : Biphenyl derivatives have TPSA ~39.4 Ų, indicating moderate membrane permeability.
  • CYP Interactions : High logP values suggest hepatic metabolism via CYP450 isoforms, necessitating structural optimization for drug-likeness.

Biological Activity

3-(Biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of furocoumarins and has been studied for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various research studies and case analyses.

The molecular formula of this compound is C30H20O3C_{30}H_{20}O_3, with a molecular weight of approximately 440.48 g/mol. Its structure features a furochromenone backbone, which is crucial for its biological activities.

Property Value
Molecular FormulaC30H20O3
Molecular Weight440.48 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes and receptors involved in cell proliferation and inflammation. The compound's structure allows it to modulate various signaling pathways, which contributes to its therapeutic potential.

Biological Activities

  • Antimicrobial Activity
    • Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
  • Anticancer Properties
    • The compound has been evaluated for its anticancer effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . In one study, it reduced the viability of glioma cells significantly compared to control groups .
  • Anti-inflammatory Effects
    • Research indicates that this compound can reduce inflammation markers in cellular models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various furocoumarins, this compound was among the most potent compounds tested against fungal pathogens with an MIC value of 20 µg/mL against Candida albicans .

Case Study 2: Anticancer Activity

A preclinical evaluation on glioma cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .

Q & A

Q. What are the recommended analytical methods for characterizing the structural purity of 3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one?

To confirm structural integrity, employ high-performance liquid chromatography (HPLC) for purity assessment (>95%) and nuclear magnetic resonance (NMR) spectroscopy for verifying substituent positions (e.g., biphenyl and methyl groups). X-ray crystallography is ideal for resolving stereochemical ambiguities, as seen in related furochromenone derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy should supplement these methods to validate molecular weight and functional groups.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Synthetic routes should prioritize regioselective alkylation and coupling reactions. For example, Suzuki-Miyaura cross-coupling can introduce the biphenyl group at the C3 position, while methyl substituents at C5 and C6 may require Friedel-Crafts alkylation under controlled conditions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the target compound from structurally similar byproducts, as demonstrated in furocoumarin synthesis .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how should conflicting cytotoxicity data be resolved?

Use cell viability assays (e.g., MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For mechanistic studies, combine flow cytometry (apoptosis detection via Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye). If data contradictions arise (e.g., variable IC50 values), verify compound stability in DMSO, control for batch-to-batch variability, and standardize cell culture conditions (e.g., serum concentration, passage number) .

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for observed bioactivity?

Systematically modify substituents:

  • Replace the biphenyl group with smaller aryl groups (e.g., phenyl, naphthyl) to assess π-π stacking contributions.
  • Substitute methyl groups at C5/C6 with halogens or hydroxyls to evaluate steric and electronic effects.
    Compare results using computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerases or kinases. SAR trends in analogous furochromenones (e.g., antidiabetic or antitumor derivatives) suggest that lipophilic substituents enhance membrane permeability .

Q. What experimental strategies mitigate challenges in studying the compound’s photochemical properties?

Furochromenones often exhibit UV-dependent reactivity. Use controlled UV irradiation (e.g., 365 nm) in phototoxicity assays and monitor reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA). For conflicting photostability data, employ HPLC-MS to track degradation products and validate findings with dark controls. Psoralen derivatives, such as Amotosalen, demonstrate similar UV-sensitive nucleic acid intercalation, requiring stringent light-controlled protocols .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in reported solubility and formulation stability?

Solubility varies with solvent polarity: Use dimethyl sulfoxide (DMSO) for in vitro studies but confirm absence of precipitation in aqueous buffers (e.g., PBS). For in vivo formulations, employ co-solvents (e.g., Cremophor EL) or nanoencapsulation. Stability studies (e.g., 4°C vs. −80°C storage) should include periodic HPLC analysis to detect degradation, as seen in furocoumarin analogs .

Q. What computational tools are recommended for predicting metabolic pathways and potential toxicity?

Use ADMET prediction software (e.g., SwissADME, ProTox-II) to identify likely Phase I/II metabolism sites (e.g., hydroxylation at C5/C6). Cross-validate with in vitro microsomal assays (human liver microsomes) and LC-MS/MS metabolite profiling. For toxicity, prioritize structural alerts for genotoxicity (e.g., furocoumarin-DNA adducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.